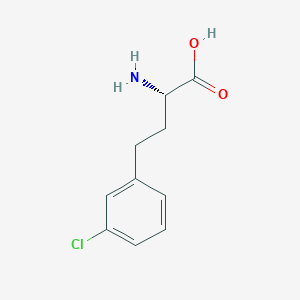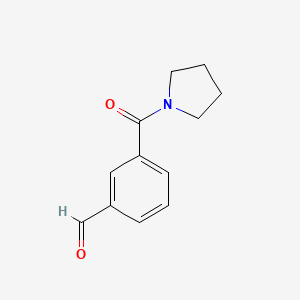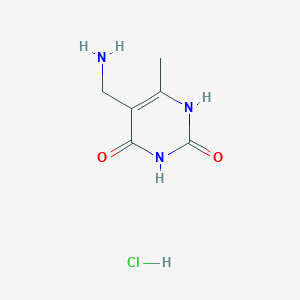
S-(2-Hydroxyethyl) hexadecanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Hydroxyethyl) hexadecanethioate: is an organosulfur compound characterized by its unique structure, which includes a hydroxyethyl group attached to a hexadecanethioate moiety. This compound is part of the broader class of thioethers, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Thiol-Esterification Reaction: One common synthetic route involves the reaction of hexadecanethiol with ethylene oxide under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiol group attacks the ethylene oxide, forming the this compound.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety profiles. The use of catalysts such as acids or bases can enhance the reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding thiol, hexadecanethiol.
Substitution Reactions: The hydroxyethyl group can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Hexadecanethiol: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: S-(2-Hydroxyethyl) hexadecanethioate is used as an intermediate in the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial properties. It can be used to modify biomolecules, enhancing their stability and functionality.
Medicine: Research has explored its use in drug delivery systems, where its thioether group can improve the solubility and bioavailability of therapeutic agents.
Industry: In material science, this compound is used as a precursor for the production of lubricants, corrosion inhibitors, and coatings. Its ability to form self-assembled monolayers on metal surfaces makes it valuable in nanotechnology applications.
Mecanismo De Acción
The mechanism by which S-(2-Hydroxyethyl) hexadecanethioate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In drug delivery, the thioether group can enhance the interaction with biological targets, improving the efficacy of the drug.
Molecular Targets and Pathways Involved:
Microbial Cell Membranes: Disruption of membrane structure.
Drug Delivery Systems: Interaction with biological targets and pathways.
Comparación Con Compuestos Similares
S-(2-Hydroxyethyl)glutathione: Another organosulfur compound with a similar hydroxyethyl group.
2-Hydroxyethyldisulfide: Contains a disulfide bond between two hydroxyethyl groups.
Uniqueness: S-(2-Hydroxyethyl) hexadecanethioate stands out due to its long alkyl chain, which imparts unique physical and chemical properties compared to shorter-chain analogs. This makes it particularly useful in industrial applications where longer alkyl chains are beneficial.
Propiedades
IUPAC Name |
S-(2-hydroxyethyl) hexadecanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h19H,2-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOJXMGEIQVOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80796878 |
Source


|
| Record name | S-(2-Hydroxyethyl) hexadecanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80796878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60793-03-5 |
Source


|
| Record name | S-(2-Hydroxyethyl) hexadecanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80796878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-Bis[(boc-amino)methyl]-benzoic acid](/img/structure/B8097124.png)











![Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine](/img/structure/B8097208.png)
![4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid pinacol ester](/img/structure/B8097209.png)
